2-Chloro-4-(3-fluorophenyl)-1-butene

説明

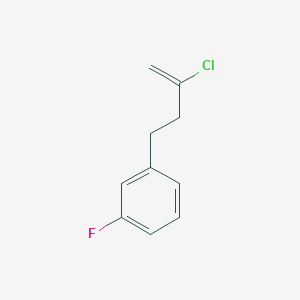

2-Chloro-4-(3-fluorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a chlorine atom and a fluorine atom attached to a phenyl ring, which is further connected to a butene chain. The unique structural features of this compound make it a subject of interest in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-fluorophenyl)-1-butene typically involves the halogenation of a precursor compound. One common method is the reaction of 3-fluorophenyl-1-butene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

化学反応の分析

Types of Reactions: 2-Chloro-4-(3-fluorophenyl)-1-butene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The butene chain can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols or other oxygenated derivatives.

Reduction Reactions: The double bond in the butene chain can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated alkanes.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.

Oxidation: Oxidizing agents (e.g., KMnO4, OsO4), solvents (e.g., water, acetone), room temperature.

Reduction: Hydrogen gas (H2), catalysts (e.g., Pd/C), solvents (e.g., ethanol), room temperature to mild heating.

Major Products:

Substitution: Amino or thiol derivatives.

Oxidation: Diols or other oxygenated compounds.

Reduction: Saturated alkanes.

科学的研究の応用

2-Chloro-4-(3-fluorophenyl)-1-butene has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

作用機序

The mechanism of action of 2-Chloro-4-(3-fluorophenyl)-1-butene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

類似化合物との比較

- 3-Chloro-4-fluorophenylboronic acid

- 4-Fluorophenylboronic acid

- 4-Chlorophenylboronic acid

Comparison: 2-Chloro-4-(3-fluorophenyl)-1-butene is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical properties and applications, making it a valuable compound for specific research and industrial purposes.

生物活性

2-Chloro-4-(3-fluorophenyl)-1-butene is a chlorinated alkene featuring a unique structure that includes a butene chain and a 3-fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C10H9ClF

- Molecular Weight : 188.63 g/mol

- Structure : The compound consists of a butene backbone with a chlorine atom and a fluorinated phenyl group, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess bactericidal effects against human pathogens. The presence of halogen atoms, such as chlorine and fluorine, enhances the compound's reactivity, potentially leading to increased antimicrobial efficacy .

- Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation. The specific mechanisms through which it exerts these effects are still under investigation, but its structural characteristics allow it to interact with cellular targets involved in cancer progression .

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the compound may interact with enzymes involved in metabolic pathways. For example, the presence of the 3-fluorophenyl moiety has been linked to enhanced inhibitory activity against certain enzymes, such as tyrosinase from Agaricus bisporus, indicating its potential as an enzyme inhibitor .

Case Study 1: Antimicrobial Activity

A study focused on diarylalkenes, including compounds structurally similar to this compound, reported significant bactericidal activity against various pathogens. The research highlighted the importance of structural modifications in enhancing biological activity, suggesting that halogen substitutions could play a critical role in efficacy .

Case Study 2: Anticancer Activity

Research involving new derivatives of 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole revealed promising anticancer properties. These derivatives were synthesized based on the Van Leusen pyrrole synthesis method and showed effective inhibition of cancer cell lines in vitro. The study emphasized the need for further exploration of similar compounds to understand their full therapeutic potential .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to structurally similar compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Potential enzyme inhibition |

| 3-Chloro-4-fluorobenzyl derivatives | Enhanced tyrosinase inhibition | Competitive inhibition at catalytic site |

| Diarylalkenes | Bactericidal | Structural reactivity |

特性

IUPAC Name |

1-(3-chlorobut-3-enyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSYYLAIUFTVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641170 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-04-9 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。